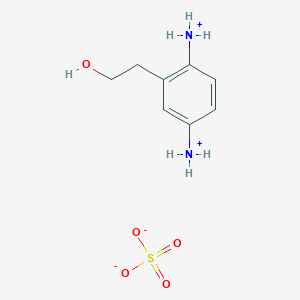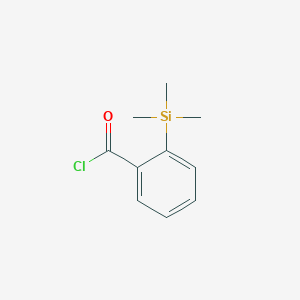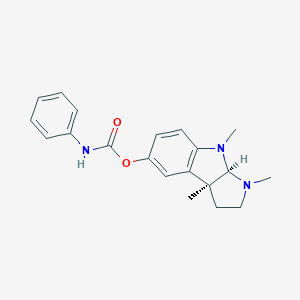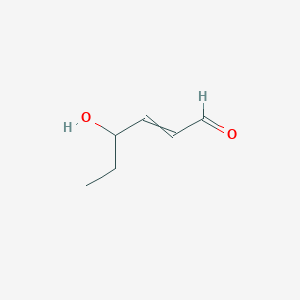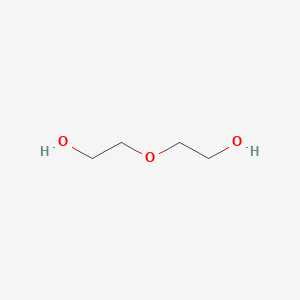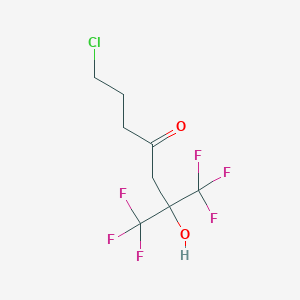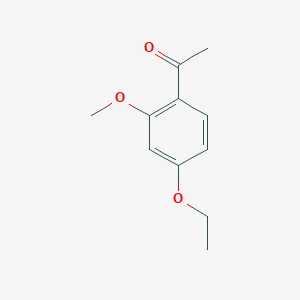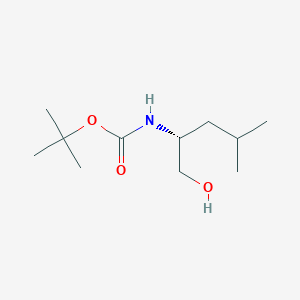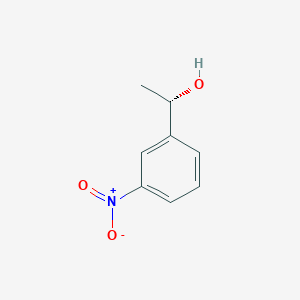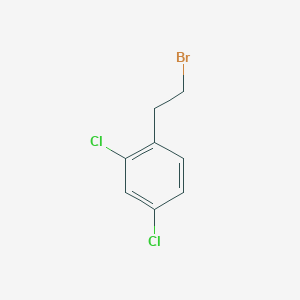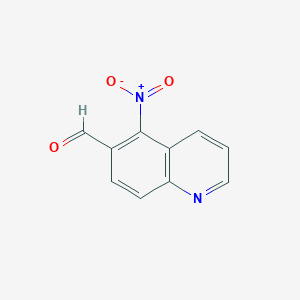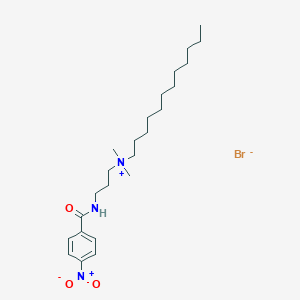
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is a quaternary ammonium compound that has gained significant attention in scientific research. This compound is widely used in various fields of research due to its unique properties and functions. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important topics that need to be explored.
Mécanisme D'action
The mechanism of action of 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is based on its cationic nature. It interacts with negatively charged molecules, such as lipids and proteins, through electrostatic interactions. This interaction leads to the disruption of the membrane structure, resulting in the solubilization of membrane proteins and lipids.
Effets Biochimiques Et Physiologiques
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide has been shown to have both biochemical and physiological effects. It can cause cell lysis and membrane disruption, leading to the release of intracellular contents. It can also affect the activity of enzymes and other proteins by altering their conformation and stability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide in lab experiments is its ability to solubilize and purify membrane proteins and lipids. It is also relatively easy to use and has a high degree of purity. However, it can be toxic to cells at high concentrations and can interfere with some assays.
Orientations Futures
There are several future directions for the use of 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide in scientific research. One potential application is in the development of new lipid-based drug delivery systems. Another potential application is in the study of membrane protein structure and function. Additionally, this compound could be used in the development of new antimicrobial agents.
Conclusion
In conclusion, 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is a versatile compound that has many applications in scientific research. Its unique properties and functions make it an important tool for studying membrane proteins and lipids, as well as for the development of new drug delivery systems and antimicrobial agents. Further research is needed to explore the full potential of this compound in various fields of research.
Méthodes De Synthèse
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is synthesized by reacting 3-(p-nitrobenzamido)propyl-dimethylamine with dodecyl bromide. This reaction takes place in the presence of a base, such as potassium carbonate, and an organic solvent, such as acetonitrile. The resulting compound is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is widely used in scientific research as a surfactant and a cationic detergent. It is used to solubilize and purify membrane proteins and lipids, as well as to disrupt cell membranes. This compound is also used in the preparation of liposomes and other lipid-based delivery systems for drugs and other molecules.
Propriétés
Numéro CAS |
102571-26-6 |
|---|---|
Nom du produit |
3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide |
Formule moléculaire |
C24H42BrN3O3 |
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
dodecyl-dimethyl-[3-[(4-nitrobenzoyl)amino]propyl]azanium;bromide |
InChI |
InChI=1S/C24H41N3O3.BrH/c1-4-5-6-7-8-9-10-11-12-13-20-27(2,3)21-14-19-25-24(28)22-15-17-23(18-16-22)26(29)30;/h15-18H,4-14,19-21H2,1-3H3;1H |
Clé InChI |
DHPGPCFGGKCSRT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-].[Br-] |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-].[Br-] |
Synonymes |
dodecyl-dimethyl-[3-[(4-nitrobenzoyl)amino]propyl]azanium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
